4-Propanoylphenyl 2-nitrobenzoate
Description
4-Propanoylphenyl 2-nitrobenzoate is an aromatic ester derivative comprising a 2-nitrobenzoate backbone esterified with a 4-propanoyl-substituted phenyl group. Its IUPAC name reflects the nitro group at the ortho position of the benzoate moiety and the propanoyl substituent at the para position of the phenyl ring. Structurally, the compound combines electron-withdrawing groups (nitro and propanoyl) with an ester linkage, which may influence its reactivity, solubility, and intermolecular interactions.
Properties
IUPAC Name |
(4-propanoylphenyl) 2-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5/c1-2-15(18)11-7-9-12(10-8-11)22-16(19)13-5-3-4-6-14(13)17(20)21/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPSBJFWMGXEAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propanoylphenyl 2-nitrobenzoate typically involves the esterification of 4-propanoylphenol with 2-nitrobenzoic acid. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to optimize yield and efficiency. These methods often use automated systems to control reaction conditions precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-Propanoylphenyl 2-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Amines or alcohols in the presence of a base such as triethylamine.
Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) solutions.
Major Products Formed
Reduction: 4-Propanoylphenyl 2-aminobenzoate.
Substitution: Various substituted esters or amides.
Hydrolysis: 4-Propanoylphenol and 2-nitrobenzoic acid.
Scientific Research Applications
4-Propanoylphenyl 2-nitrobenzoate is used in several scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Propanoylphenyl 2-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis, releasing active intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural Analogues: Substituent Effects on Reactivity and Properties
The substituents on the benzoate ring significantly alter electronic and steric properties. highlights methyl-substituted nitrobenzoates (e.g., methyl 2-nitrobenzoate, M2NB) as key comparators. Unlike M2NB, which has a simple methyl ester group, 4-propanoylphenyl 2-nitrobenzoate features a bulkier propanoylphenyl ester. Key differences include:
- Electron-withdrawing effects: The nitro group at the ortho position deactivates the aromatic ring, directing electrophilic substitution to the meta position.
- Steric hindrance: The propanoylphenyl group introduces steric bulk, which may reduce reactivity in nucleophilic acyl substitution reactions relative to smaller esters like M2NB.
Table 1: Substituent and Functional Group Comparisons
Pesticide-Related Nitrobenzoates: Functional Versatility
identifies lactofen and fluoroglycofen ethyl ester as 2-nitrobenzoate derivatives with herbicidal activity. These compounds share structural motifs with this compound but differ in substituents:
- Lactofen: Contains a phenoxy group with chloro and trifluoromethyl substituents, enhancing lipophilicity and target binding in plants.
- This compound: The propanoyl group may similarly increase lipophilicity, but its lack of phenoxy substituents suggests divergent biological targets or mechanisms compared to lactofen .
Table 2: Agrochemical Nitrobenzoate Comparisons
Contrast with Paraben Esters
Propyl paraben (), a 4-hydroxybenzoate ester, serves as a preservative. Unlike this compound, parabens rely on a hydroxyl group for antimicrobial activity. Key contrasts include:
- Functional groups : Nitro (electron-withdrawing) vs. hydroxyl (electron-donating) groups lead to opposing effects on aromatic ring reactivity.
- Applications : Parabens exploit hydroxyl-mediated hydrogen bonding for preservative efficacy, while nitrobenzoates may prioritize stability and electrophilic reactivity .
Hydrogen Bonding and Crystallinity
underscores the role of hydrogen bonding in molecular aggregation. The nitro group in this compound may participate in weak hydrogen bonds (C=O···H or NO₂···H interactions), influencing crystal packing. Comparatively, methyl esters like M2NB likely exhibit simpler packing patterns due to smaller substituents, whereas the propanoyl group in the target compound could promote layered or helical crystal structures via extended intermolecular interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
